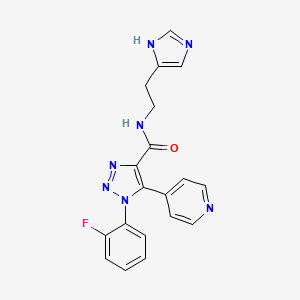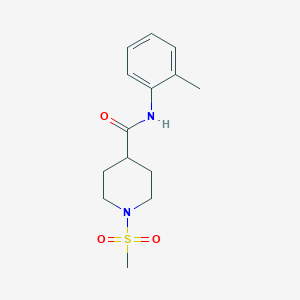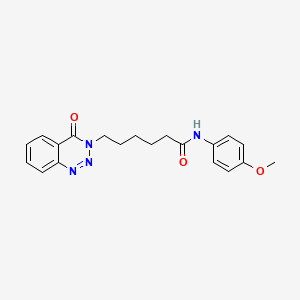![molecular formula C20H25N5O4S B2543041 3-methyl-N-(3-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)benzenesulfonamide CAS No. 2034370-10-8](/img/structure/B2543041.png)
3-methyl-N-(3-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-methyl-N-(3-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)benzenesulfonamide" is a derivative of benzenesulfonamide, which is a common scaffold in medicinal chemistry due to its ability to interact with various biological targets. Benzenesulfonamides have been extensively studied for their inhibitory activity against carbonic anhydrases, which are enzymes involved in many physiological processes . Additionally, they have been explored for their potential as antimycotic agents and as ligands for metal coordination . The specific compound , while not directly mentioned in the provided papers, likely shares some of the characteristics and biological activities of the compounds that are described.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the introduction of various functional groups to the benzenesulfonamide core. For instance, the synthesis of pyrrolidinone-bearing methylated and halogenated benzenesulfonamides as carbonic anhydrase inhibitors involves the addition of a pyrrolidinone moiety and the introduction of methyl or halogen groups . Similarly, the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide involves acetylation and methylation steps to introduce the desired substituents onto the pyrimidine ring . These methods could potentially be adapted to synthesize the compound by incorporating the appropriate morpholino and pyrrolopyrimidinyl groups.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. For example, the introduction of dimethyl groups into the benzenesulfonamide ring can decrease binding affinity to carbonic anhydrase isoforms but increase selectivity towards a specific isoform . The crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide reveals π-π interactions and hydrogen-bonding interactions that contribute to the formation of a three-dimensional network . These structural features are important for the binding and activity of the compounds and would be relevant to the analysis of the compound .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions depending on their substituents. For instance, the presence of a pyridyl group can facilitate the formation of hydrogen bonds with neighboring molecules, as seen in N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide . The reactivity of the compound would be influenced by the presence of the morpholino and pyrrolopyrimidinyl groups, which could affect its ability to form hydrogen bonds or interact with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the introduction of a chloro group at the meta position of 2,6-dimethylbenzenesulfonamide derivatives can increase the affinity to carbonic anhydrases . The antimycotic activity of N-(5-pyrimidinyl)benzenesulfonamide derivatives is affected by the degree of methylation and the presence of NO2 or NH2 substituents . The physical and chemical properties of the compound would need to be determined experimentally, but its structure suggests it may have unique properties that could be relevant for biological applications.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitumor Activities
Synthesis and Biological Evaluation : A series of N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides were synthesized and screened for their activity against Mycobacterium tuberculosis. The introduction of specific moieties was found to significantly enhance the compounds' potency, demonstrating the importance of structural modifications in developing effective antimicrobial agents (Ghorab et al., 2017).
Antitumor Properties : Compounds derived from N-(5-pyrimidinyl)benzenesulfonamide, with various substitutions, were evaluated for their activity against lymphocytic leukemia P388 but showed negligible or completely absent antitumor activity. This highlights the challenges in achieving desired biological activities through chemical modifications (Pecorari et al., 1987).
Enzyme Inhibition and Antioxidant Properties
Enzyme Inhibition : A study on benzenesulfonamides incorporating 1,3,5-triazine moieties revealed their moderate inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are associated with neurodegenerative diseases and skin disorders, suggesting the potential therapeutic applications of these compounds (Lolak et al., 2020).
Antioxidant Activity : The same series of benzenesulfonamides were also evaluated for their antioxidant properties using various assays. Although they showed moderate to low activities, this research contributes to the understanding of the structural requirements for antioxidant activity in sulfonamide compounds (Lolak et al., 2020).
Novel Synthetic Approaches and Structural Analysis
- Heterocyclic Compound Synthesis : Research on the synthesis of novel pyrrolo[2,3-d]pyrimidin-5-yl)-N,N-dimethyl-benzenesulfonamide derivatives highlighted the versatility of sulfonamide compounds in generating diverse heterocyclic structures. These compounds were screened for their antimicrobial properties, showcasing the intersection of organic synthesis and pharmacological screening (Hassan et al., 2009).
Eigenschaften
IUPAC Name |
3-methyl-N-[3-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-3-oxopropyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4S/c1-15-3-2-4-17(11-15)30(27,28)22-6-5-19(26)25-13-16-12-21-20(23-18(16)14-25)24-7-9-29-10-8-24/h2-4,11-12,22H,5-10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOHVCAOKONLME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(3-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone](/img/structure/B2542958.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2542960.png)
![ethyl 2-[1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]acetate](/img/structure/B2542961.png)
![2-Azabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2542962.png)
![4-oxo-N-(o-tolyl)spiro[chroman-2,3'-pyrrolidine]-1'-carboxamide](/img/structure/B2542964.png)

![4-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2542966.png)



![Ethyl 2-methyl-5-[(phenoxycarbonyl)(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B2542974.png)
![(Z)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2542977.png)

![2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2542981.png)